molecular formula C10H13N5O3 B1582211 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE CAS No. 3616-24-8

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE

Cat. No. B1582211
CAS RN: 3616-24-8
M. Wt: 251.24 g/mol
InChI Key: KGCFUCMAUQBXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, also known as 2-Aminopurine-9-β-D-(2’-deoxy)riboside, is a fluorescent nucleoside used in the role of intersystem crossing . It has a molecular formula of C10H13N5O3 and a molecular weight of 251.24 .


Synthesis Analysis

The enzymatic synthesis of nucleoside analogs catalyzed by nucleoside phosphorylases and 2′-deoxyribosyltransferases (NDTs) has demonstrated to be an efficient alternative to the traditional multistep chemical methods . This process is an efficient option for the synthesis of natural and non-natural nucleosides .


Molecular Structure Analysis

The molecular structure of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE consists of a purine base attached to a deoxyribose sugar . The purine base contains two amino groups, and the deoxyribose sugar is in the beta configuration .


Chemical Reactions Analysis

The 2-aminopurine nucleobase, deoxyriboside, and ribosides are important tools in enzymological studies because of their mutagenicity, fluorescence properties, and the inherent structural homology to adenine and guanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE include a molecular weight of 251.24 and a molecular formula of C10H13N5O3 .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

Research on the tautomeric equilibria of purine and pyrimidine bases, including analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, reveals significant insights into DNA replication, RNA synthesis, and cellular bioenergetics. Changes in tautomeric states can influence nucleic acid stability and function, potentially affecting gene expression and mutation rates (Person et al., 1989).

Therapeutic Applications of P2 Receptor Antagonists

P2 purinergic receptors, which are activated by extracellular nucleotides like ATP and potentially by analogs such as 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, play critical roles in various physiological processes. Antagonists for these receptors are being explored for therapeutic applications in disorders like pain, cancer, and inflammation (Ferreira et al., 2019).

Role in Cancer Metabolism

The study of nucleotide metabolism, to which 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE contributes, highlights its importance in supporting the uncontrolled growth of tumors. This research offers insights into how purine and pyrimidine metabolism can be targeted for cancer therapy, emphasizing the non-proliferative roles of these pathways (Siddiqui & Ceppi, 2020).

Enhancing Drug Delivery with Nanoparticles

The application of nanoparticles as drug carriers for nucleoside analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE is a promising approach to overcome limitations in cancer therapy. Nanoparticles can improve the delivery, efficacy, and pharmacokinetics of drugs, potentially enhancing therapeutic outcomes (Hajdo et al., 2010).

Modulation of Immune Function

Preformed purines and pyrimidines, including analogs like 2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE, play crucial roles in the optimal function of the cellular immune response. These compounds are important for the development and activation of T cells, suggesting a need for nucleotides in immune response modulation (Kulkarni et al., 1994).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

Future research directions could involve further exploration of the compound’s antiviral and antitumoral activities, as well as its use as a starting material for antisense oligonucleotides .

properties

IUPAC Name

(2R,3S,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-10-12-2-5-9(14-10)15(4-13-5)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFUCMAUQBXMT-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,5R)-5-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
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2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
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2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
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2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
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2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE
Reactant of Route 6
2-AMINO-9-(beta-D-2-DEOXYRIBOFURANOSYL)PURINE

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